molecular formula C22H23FN6O5S B12394631 hCA/VEGFR-2-IN-4

hCA/VEGFR-2-IN-4

Cat. No.: B12394631
M. Wt: 502.5 g/mol
InChI Key: WPEPLSTVKMUEGZ-UHFFFAOYSA-N
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Description

hCA/VEGFR-2-IN-4, also known as compound 15b, is an indolinylbenzenesulfonamide. It serves as a potential dual inhibitor targeting cancer-related human carbonic anhydrases IX and XII, as well as vascular endothelial growth factor receptor 2. This compound exhibits significant inhibitory activity against these targets, making it a promising candidate for cancer treatment .

Preparation Methods

The synthesis of hCA/VEGFR-2-IN-4 involves the preparation of indolinylbenzenesulfonamide derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

hCA/VEGFR-2-IN-4 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

hCA/VEGFR-2-IN-4 has several scientific research applications:

    Chemistry: It is used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.

    Biology: The compound is utilized in biological assays to investigate its inhibitory effects on carbonic anhydrases and vascular endothelial growth factor receptor 2.

    Medicine: this compound shows potential as an anticancer agent due to its ability to inhibit key enzymes and receptors involved in cancer progression.

    Industry: The compound can be used in the development of new therapeutic agents and in drug discovery research

Mechanism of Action

The mechanism of action of hCA/VEGFR-2-IN-4 involves the inhibition of carbonic anhydrases IX and XII, as well as vascular endothelial growth factor receptor 2. The compound binds to the active sites of these enzymes and receptors, preventing their normal function. This inhibition leads to reduced tumor growth and angiogenesis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

hCA/VEGFR-2-IN-4 is unique due to its dual inhibitory activity. Similar compounds include:

These compounds share similar inhibitory targets but differ in their chemical structures and specific inhibitory profiles, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C22H23FN6O5S

Molecular Weight

502.5 g/mol

IUPAC Name

N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H23FN6O5S/c23-14-1-6-18-17(11-14)20(22(32)26-18)27-28-21(31)13-7-9-29(10-8-13)12-19(30)25-15-2-4-16(5-3-15)35(24,33)34/h1-6,11,13,26,32H,7-10,12H2,(H,25,30)(H2,24,33,34)

InChI Key

WPEPLSTVKMUEGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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